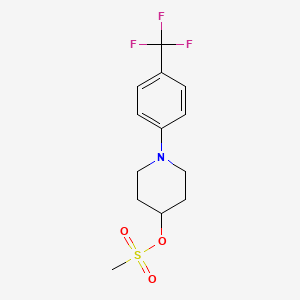
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C13H16F3NO3S and a molecular weight of 323.33 g/mol This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a methanesulfonate group
Vorbereitungsmethoden
The synthesis of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidine.
Reaction with Methanesulfonyl Chloride: The 4-(trifluoromethyl)phenylpiperidine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate can be compared with other piperidine derivatives, such as:
4-(Trifluoromethyl)phenylpiperidine: Lacks the methanesulfonate group, resulting in different reactivity and applications.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl acetate: Similar structure but with an acetate group instead of methanesulfonate, leading to different chemical properties and uses.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl chloride:
The uniqueness of this compound lies in its combination of the trifluoromethyl and methanesulfonate groups, providing distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H16F3NO3S |
|---|---|
Molekulargewicht |
323.33 g/mol |
IUPAC-Name |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C13H16F3NO3S/c1-21(18,19)20-12-6-8-17(9-7-12)11-4-2-10(3-5-11)13(14,15)16/h2-5,12H,6-9H2,1H3 |
InChI-Schlüssel |
UCHMGHWWGNWKJH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


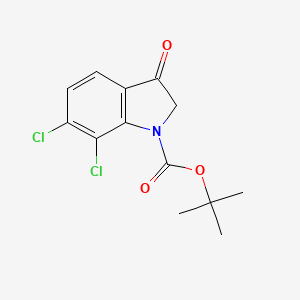
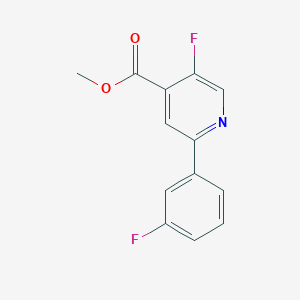
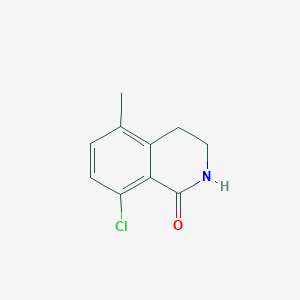
![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
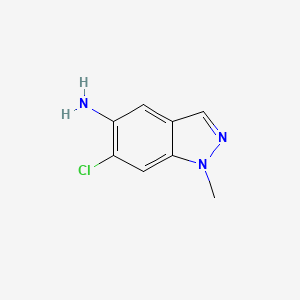
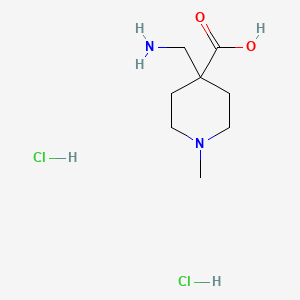

![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)

![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)

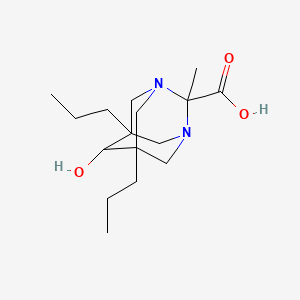
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
